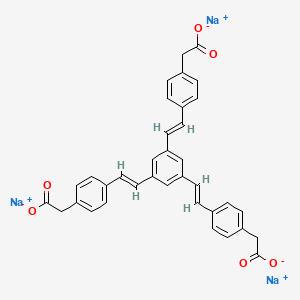
Sodium 2,2',2''-(((1E,1'E,1''E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is a complex organic compound with a unique structure that includes multiple benzene rings and ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate typically involves a multi-step process. The initial step often includes the formation of the core benzene-ethene structure through a series of condensation reactions. Common reagents used in these reactions include trifluoroacetic acid and hexamethylenetetramine . The reaction conditions usually involve heating and stirring the mixture for a specified period, followed by the addition of concentrated sulfuric acid to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Industrial production methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene linkages to ethane, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the benzene rings.
Scientific Research Applications
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Similar in structure but with amino groups instead of acetates.
Bis(4-aminophenyl)ethene: Contains fewer benzene rings and ethene linkages.
Uniqueness
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is unique due to its multiple benzene rings and ethene linkages, which provide a versatile framework for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C36H27Na3O6 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
trisodium;2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxylatomethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetate |
InChI |
InChI=1S/C36H30O6.3Na/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42;;;/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42);;;/q;3*+1/p-3/b16-7+,17-8+,18-9+;;; |
InChI Key |
LDQJQSIHVXESBE-GHDKNFJLSA-K |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)[O-])/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)[O-])/C=C/C4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)[O-])C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)[O-])C=CC4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















